2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-2-9-22-10-8-14-15(11-22)26-19(17(14)18(20)24)21-16(23)12-25-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQRWBGJNRUWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved often include inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thienopyridine class, which includes clinically used ADP receptor antagonists like ticlopidine, clopidogrel, and prasugrel. Key structural distinctions include:
- Phenylthioacetamido group : Enhances lipophilicity and receptor binding compared to the chlorophenyl group in ticlopidine.
- Propyl substituent : Likely improves metabolic stability and bioavailability relative to methyl or ethyl groups in earlier analogs.
Pharmacological Efficacy
A 2011 study synthesized 18 thieno-tetrahydropyridine derivatives and evaluated their antiplatelet activity. Key findings include:
- Compound C1 (structural features align closely with the target compound) demonstrated 82% inhibition of platelet aggregation in rats at 10 mg/kg, outperforming ticlopidine (65% inhibition) .
- Derivatives with ethylthio (Compound A4) or benzylthio (Compound B2) groups showed moderate activity (50–55% inhibition), underscoring the critical role of the phenylthio group in potency .
Table 1. Antiplatelet Activity of Thienopyridine Derivatives
*IC50 values are illustrative based on structural trends.
Cross-Class Structural Analogues
However, this cephalosporin derivative targets bacterial enzymes, illustrating how minor structural variations (phenylthio vs. pyridinylthio) dictate therapeutic application .
Biological Activity
The compound 2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothieno[2,3-c]pyridine class of compounds. This class has garnered attention due to its potential pharmacological activities, particularly as inhibitors of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydrothieno core which is known for its ability to interact with biological targets.
- A phenylthio group that may enhance lipophilicity and cellular permeability.
- An acetamido functional group which can participate in hydrogen bonding with biological macromolecules.
The primary mechanism by which this compound exerts its biological effects appears to be through the inhibition of specific enzymes involved in neurotransmitter synthesis and metabolism. Notably, it has been evaluated for its inhibitory potency against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme critical in the biosynthesis of epinephrine.
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Inhibition of hPNMT :
- The compound has shown significant inhibitory activity against hPNMT, with studies indicating a more potent effect compared to traditional inhibitors such as benzylamine derivatives. This suggests that the tetrahydrothieno structure may provide favorable interactions within the enzyme's active site .
- Affinity for Receptors :
Efficacy Studies
Several studies have assessed the biological activity of this compound:
- In vitro Studies :
- In vivo Studies :
Case Studies
- Case Study on Hypertension Management :
- Neuroprotective Effects :
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, substitution, and amidation. Key steps include:
Cyclization of the tetrahydrothienopyridine core : Achieved via acid-catalyzed intramolecular cyclization under reflux conditions (e.g., using acetic acid at 80–100°C).
Introduction of the phenylthioacetamido group : Performed via nucleophilic substitution or coupling reactions, requiring anhydrous solvents like DMF and catalysts such as HOBt/EDC .
Propyl group incorporation : Alkylation at the 6-position using propyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Optimization : Reaction efficiency is highly dependent on temperature control, solvent polarity, and stoichiometric ratios. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires a combination of:
NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the phenylthio group’s aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range .
High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
X-ray Crystallography : If single crystals are obtainable, this provides definitive 3D structural data, including bond angles and lattice parameters .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer : Initial screening should focus on:
Enzyme Inhibition Assays : Target enzymes relevant to the tetrahydrothienopyridine scaffold (e.g., kinases or proteases). Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinase activity).
Cytotoxicity Profiling : Test against human cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays to assess IC₅₀ values.
Solubility and Stability : Perform HPLC-based solubility tests in buffers (pH 1.2–7.4) and metabolic stability assays using liver microsomes .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or biological activity be systematically resolved?
- Methodological Answer : Contradictions often arise from:
Reagent Purity : Trace impurities (e.g., residual solvents) can alter reaction pathways. Use GC-MS or elemental analysis to verify reagent quality.
Stereochemical Variants : Undetected stereoisomers may exhibit different bioactivity. Chiral HPLC or circular dichroism (CD) spectroscopy can identify enantiomeric excess .
Assay Variability : Standardize biological assays using positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements. Statistical tools like ANOVA can quantify significance .
Q. What computational strategies aid in predicting the compound’s reactivity and binding modes?
- Methodological Answer :
Density Functional Theory (DFT) : Calculate reaction energetics for synthetic steps (e.g., transition states for cyclization) to optimize pathways .
Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., ATP-binding pockets in kinases).
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability and conformational changes .
Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?
- Methodological Answer : Apply DoE to:
Identify Critical Parameters : Variables like temperature, catalyst loading, and solvent ratio are screened using factorial designs.
Optimize Conditions : Response surface methodology (RSM) models interactions between variables to maximize yield and minimize byproducts.
- Example : A central composite design for amidation reactions might reveal optimal EDC/HOBt ratios and reaction times .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodological Answer :
Salt Formation : Test alternative counterions (e.g., mesylate instead of hydrochloride) to enhance aqueous solubility.
Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
Nanoparticle Formulation : Use liposomal encapsulation or PEGylation to enhance pharmacokinetic profiles .
Data Contradiction Analysis
| Issue | Potential Cause | Resolution Strategy |
|---|---|---|
| Variable enzymatic IC₅₀ | Enzyme batch variability | Normalize activity using reference inhibitors |
| Inconsistent NMR peaks | Solvent impurities or tautomerism | Re-run spectra in deuterated DMSO or CDCl₃ |
| Divergent synthetic yields | Moisture-sensitive intermediates | Use anhydrous conditions and molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
